tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate
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Overview
Description
tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is an organic compound that features a tert-butyl group, a thiazole ring, and a carbamate functional group
Mechanism of Action
Target of Action
The primary target of Tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .
Mode of Action
It is known that the n-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of tert-butyl chloroformate and 2-aminomethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carbamate group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(1,3-thiazol-4-ylmethyl)carbamate
- tert-Butyl N-(1,3-thiazol-5-ylmethyl)carbamate
Uniqueness
tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is unique due to the specific positioning of the thiazole ring and the carbamate group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-7-10-4-5-14-7/h4-5H,6H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVMUQICXQOGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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